molecular formula C20H25FN2O3 B607462 Florbetapir CAS No. 938435-69-9

Florbetapir

Cat. No. B607462
M. Wt: 360.43
InChI Key: YNDIAUKFXKEXSV-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Florbetapir involves nucleophilic radiofluorination at 115°C in anhydrous dimethyl sulfoxide (DMSO), then the protective group is hydrolyzed by acid . The neutralized reaction mixture is purified through a preparative HPLC then formulated for injection using a C18 purification cartridge .


Molecular Structure Analysis

Florbetapir has a molecular formula of C20H25FN2O3 and a molar mass of 360.429 g·mol −1 . It contains the radionuclide fluorine-18 bound to the compound florbetapir .


Chemical Reactions Analysis

Florbetapir undergoes a series of chemical reactions during its synthesis, including nucleophilic radiofluorination and acid hydrolysis .


Physical And Chemical Properties Analysis

Florbetapir is a clear, colorless injectable solution at a strength of 500-1900 MBq/mL (13.5-51 mCi/mL) florbetapir F 18 at End of Synthesis (EOS) .

Scientific Research Applications

  • Alzheimer’s Disease Diagnosis : Florbetapir acts as a radiotracer in amyloid plaque imaging, particularly in patients with clinical suspicion of Alzheimer's Disease. It is used in PET/MR scans to assess amyloid plaque burden, with the structural assessment from MR complementing the PET interpretation (Franceschi & Matthews, 2018).

  • Clinical Implications in Alzheimer’s Disease : Florbetapir (18F) helps visualize amyloid-beta (Aβ) plaques in the brain, crucial in Alzheimer’s disease diagnosis and treatment strategy formulation. Its use in amyloid PET imaging is significant for clinical settings in Japan (Nakamura, Iwata, Ueda, & Namiki, 2016).

  • Interreader Variability Reduction : Incorporating standardized uptake value ratios in [18F] florbetapir PET brain scan interpretation significantly reduces interreader variability, improving diagnostic consistency (Nayate et al., 2015).

  • FDA Approval for Cognitive Impairment Assessment : The FDA has approved florbetapir F18 injection for detecting causes of cognitive impairment other than Alzheimer's disease, although its usage requires careful consideration in diagnosis (Yang, Rieves, & Ganley, 2012).

  • Histopathological Validation : Florbetapir F-18 is validated for binding to β-amyloid in brain tissue from Alzheimer's disease patients, with studies showing selective binding to β-amyloid aggregates (Lister‐James et al., 2011).

  • Diagnosis and Management Impact in Cognitive Decline : Florbetapir F18 affects the diagnosis and management of patients with progressive cognitive decline. It alters physicians’ diagnostic thinking and intended patient management, influencing treatment plans (Grundman et al., 2013).

  • Cerebral Amyloid Angiopathy Diagnosis : Florbetapir is used to distinguish cerebral amyloid angiopathy–related intracerebral hemorrhage from hypertensive intracerebral hemorrhage, indicating its potential in diagnosing cerebral amyloid angiopathy (Gurol et al., 2016).

  • Use in AL Amyloidosis : A pilot study showed the utility of 18F-florbetapir in patients with systemic AL amyloidosis, particularly for detecting cardiac involvement (Manwani et al., 2018).

Future Directions

Florbetapir PET imaging has been increasingly used in depicting tau pathology deposition and distribution in patients with cognitive impairment . Future methodological work should further our understanding of the differences in florbetapir SUVRs using a white matter reference region between cohorts .

properties

IUPAC Name

4-[(E)-2-[6-[2-[2-(2-fluoroethoxy)ethoxy]ethoxy]pyridin-3-yl]ethenyl]-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O3/c1-22-19-7-4-17(5-8-19)2-3-18-6-9-20(23-16-18)26-15-14-25-13-12-24-11-10-21/h2-9,16,22H,10-15H2,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDIAUKFXKEXSV-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)C=CC2=CN=C(C=C2)OCCOCCOCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=CC=C(C=C1)/C=C/C2=CN=C(C=C2)OCCOCCOCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90239781
Record name Flobetair
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Florbetapir

CAS RN

938435-69-9
Record name Flobetair
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0938435699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flobetair
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(E)-2-[6-[2-[2-(2-fluoroethoxy)ethoxy]ethoxy]pyridin-3-yl]ethenyl]-N-methylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLORBETAPIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6867Q6IKOD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
12,500
Citations
V Camus, P Payoux, L Barré, B Desgranges… - European journal of …, 2012 - Springer
… to be the case with florbetapir [25]. The pattern of florbetapir cortical uptake found in the … by the high correlation found between florbetapir PET imaging and autopsy results [22]. Our …
Number of citations: 262 link.springer.com
N Okamura, K Yanai - IDrugs, 2010 - researchgate.net
… florbetapir (18F). Results from an ongoing phase III clinical trial confirmed a strong correlation between florbetapir (… florbetapir (18F). At the time of publication, a marketing application for …
Number of citations: 44 www.researchgate.net
ME Gurol, JA Becker, P Fotiadis, G Riley, K Schwab… - Neurology, 2016 - AAN Enterprises
Objective: We hypothesized that florbetapir, a Food and Drug Administration–approved PET tracer, could distinguish cerebral amyloid angiopathy (CAA)–related intracerebral …
Number of citations: 94 n.neurology.org
C Hutton, J Declerck, MA Mintun… - European journal of …, 2015 - Springer
… ] to register florbetapir PET images to a florbetapir PET template in MNI space [18]. The previously developed florbetapir template was an average of 10-min florbetapir images acquired …
Number of citations: 33 link.springer.com
AD Joshi, MJ Pontecorvo, M Lu… - Journal of Nuclear …, 2015 - Soc Nuclear Med
PET amyloid imaging is increasingly used in research trials related to Alzheimer disease and has potential as a quantitative biomarker. This study had 3 objectives: first, to describe a …
Number of citations: 66 jnm.snmjournals.org
CM Clark, JA Schneider, BJ Bedell, TG Beach… - Jama, 2011 - jamanetwork.com
… the florbetapir-PET … florbetapir-PET imaging and brain donation after death. The goal of the study was to determine the qualitative and quantitative relationship between the florbetapir-…
Number of citations: 191 jamanetwork.com
S Dorbala, D Vangala, J Semer, C Strader… - European journal of …, 2014 - Springer
… 18 F-florbetapir in diagnosing cardiac … -florbetapir uptake in the heart can help distinguish between AL and ATTR cardiac amyloidosis. We also explored the kinetics of 18 F-florbetapir in …
Number of citations: 278 link.springer.com
J Gonneaud, EM Arenaza-Urquijo, F Mézenge… - Neurology, 2017 - AAN Enterprises
Objective: To improve our understanding of early β-amyloid (Aβ) accumulation processes using florbetapir-PET scan in 20- to 60-year-old individuals. Methods: Seventy-six cognitively …
Number of citations: 42 n.neurology.org
SM Landau, C Breault, AD Joshi… - Journal of Nuclear …, 2013 - Soc Nuclear Med
… Here, we evaluated PiB and florbetapir in a retrospective convenience sample of cognitively … a florbetapir study approximately 1.5 y after the last PiB study. Cortical PiB and florbetapir …
Number of citations: 408 jnm.snmjournals.org
CM Clark, MJ Pontecorvo, TG Beach, BJ Bedell… - The Lancet …, 2012 - thelancet.com
… The results of this study validate the binary visual reading method approved in the USA for clinical use with florbetapir and suggest that florbetapir could be used to distinguish …
Number of citations: 811 www.thelancet.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.